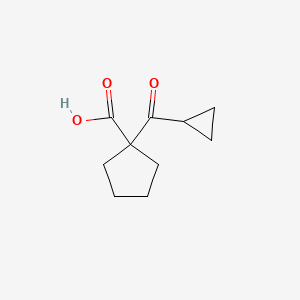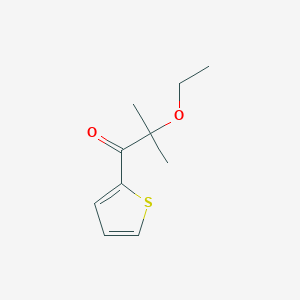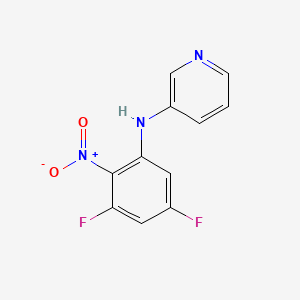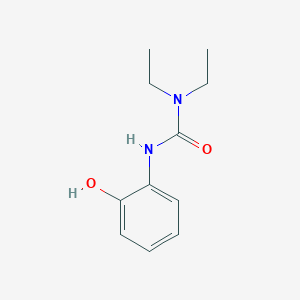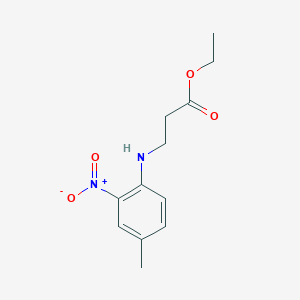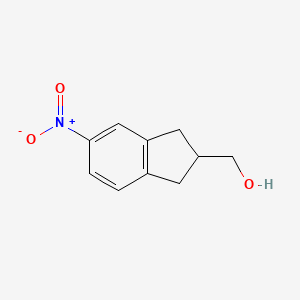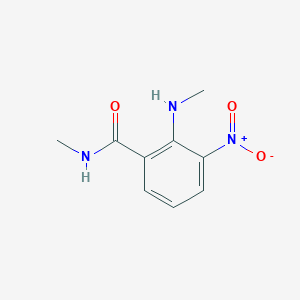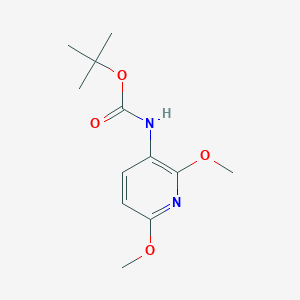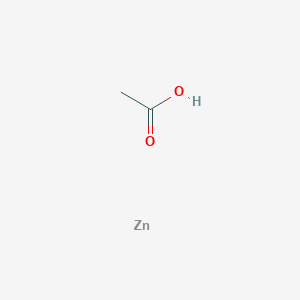
acetic acid;zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc acetic acid, commonly known as zinc acetate, is a chemical compound with the formula Zn(CH₃CO₂)₂. It typically occurs as a dihydrate, Zn(CH₃CO₂)₂·2H₂O, and is a colorless solid. Zinc acetate is widely used in various fields, including medicine, industry, and scientific research .
准备方法
Synthetic Routes and Reaction Conditions
Zinc acetate can be synthesized through several methods:
Reaction of Zinc Metal with Acetic Acid: This is a typical reaction between a metal and a weak acid, resulting in the production of zinc acetate and the release of hydrogen gas. [ \text{Zn} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2 ]
Reaction of Zinc Oxide with Acetic Acid: This method involves reacting zinc oxide with acetic acid to produce zinc acetate. [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ]
Reaction of Zinc Carbonate with Acetic Acid: Zinc carbonate reacts with acetic acid to form zinc acetate. [ \text{ZnCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, zinc acetate is often produced by dissolving powdered zinc oxide or zinc hydroxide in aqueous acetic acid solution. The solution is then evaporated to oversaturation, gradually cooled, and held for several hours to form zinc acetate crystals .
化学反应分析
Types of Reactions
Zinc acetate undergoes various chemical reactions, including:
Acid-Base Reactions: Zinc acetate can react with strong acids and bases to form corresponding salts and water.
Redox Reactions: Zinc acetate can participate in redox reactions, especially in the presence of reducing agents.
Substitution Reactions: Zinc acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Zinc Chloride: Formed when zinc acetate reacts with hydrochloric acid.
Zinc Hydroxide: Formed when zinc acetate reacts with sodium hydroxide.
科学研究应用
Zinc acetate has numerous applications in scientific research:
Chemical Synthesis: It is used as a catalyst or intermediate in various organic synthesis reactions.
Biological Research: Zinc acetate is used in studies related to enzyme functions and protein synthesis.
Medical Applications: It is used in lozenges for treating the common cold, as a dietary supplement, and in the treatment of Wilson’s disease
Industrial Applications: Zinc acetate is used in the production of polymers, as a dye mordant, and as a plating inhibitor in power plants.
作用机制
Zinc acetate exerts its effects through several mechanisms:
Enzyme Activation: Zinc ions from zinc acetate can activate various enzymes involved in metabolic processes.
Protein Synthesis: Zinc acetate plays a crucial role in protein synthesis by stabilizing the structure of proteins and nucleic acids.
Immune System Modulation: Zinc acetate boosts the immune system by enhancing the function of immune cells.
相似化合物的比较
Similar Compounds
Zinc Chloride: Similar to zinc acetate, zinc chloride is used in various industrial and medical applications.
Copper(II) Acetate: Another acetate salt used in similar applications but with different properties due to the presence of copper.
Basic Beryllium Acetate: Similar in structure but used in different applications due to the presence of beryllium.
Uniqueness of Zinc Acetate
Zinc acetate is unique due to its multifunctional catalytic properties, low toxicity, and wide range of applications in both organic synthesis and medical treatments .
属性
分子式 |
C2H4O2Zn |
|---|---|
分子量 |
125.4 g/mol |
IUPAC 名称 |
acetic acid;zinc |
InChI |
InChI=1S/C2H4O2.Zn/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
DBJUEJCZPKMDPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


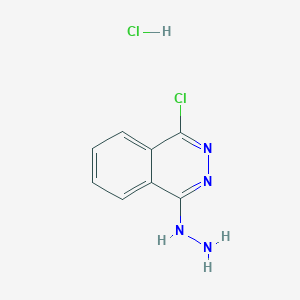
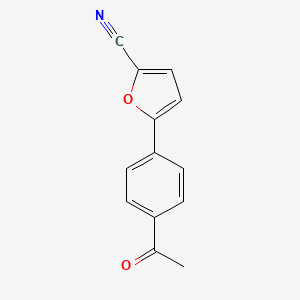
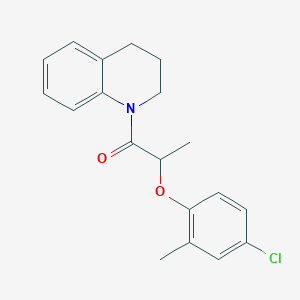
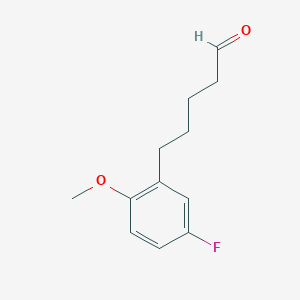
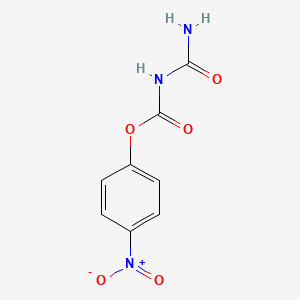
![4-(3-fluoroazetidin-1-yl)-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8504070.png)
